4-Chloro-8-methoxy-1,7-naphthyridine
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Overview
Description
4-Chloro-8-methoxy-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxy-1,7-naphthyridine can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and multicomponent reactions are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines .
Scientific Research Applications
4-Chloro-8-methoxy-1,7-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
4-Chloro-8-methoxy-1,7-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as:
1,8-Naphthyridine: Known for its diverse biological activities and use in drug development.
1,6-Naphthyridine: Exhibits pharmacological activities, including anticancer and antimicrobial properties.
1,5-Naphthyridine: Used in the synthesis of various functionalized derivatives with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-8-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-8-6(2-4-12-9)7(10)3-5-11-8/h2-5H,1H3 |
InChI Key |
PLESQHZWSKFJEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C(C=CN=C21)Cl |
Origin of Product |
United States |
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